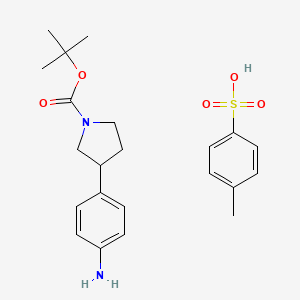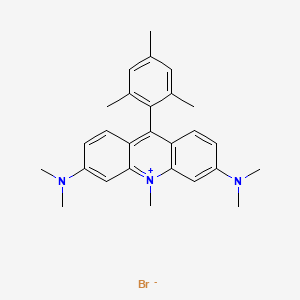
3,6-Bis(dimethylamino)-9-mesityl-10-methylacridin-10-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Bis(dimethylamino)-9-mesityl-10-methylacridin-10-ium bromide is a synthetic organic compound known for its unique structural properties and applications in various scientific fields. It is an acridinium derivative, characterized by the presence of dimethylamino groups and a mesityl substituent, which contribute to its photophysical and chemical properties .
Mechanism of Action
Target of Action
The primary target of 3,6-Bis(dimethylamino)-9-mesityl-10-methylacridin-10-ium bromide is DNA . DNA is a pharmacological target of many drugs used clinically . It plays two primary functions: replication, by which it makes copies of the nucleotide sequence in our DNA, and transcription, by which it controls the synthesis of the body’s vital proteins .
Mode of Action
The compound interacts with its target, DNA, via intercalation . Intercalation is a process where the compound, due to its planar form, inserts itself between the base pairs of the DNA double helix . This interaction is fueled by charge transfer and π-stacking interactions . The intercalation of the compound eventually causes the helical structure of the DNA to unwind .
Biochemical Pathways
The intercalation of the compound into the DNA can affect various biochemical pathways. It can bind to different regions of the replicating fork of genomic DNA and stop the work of DNA polymerase . This interaction can control the transcription of a specific DNA segment , thereby affecting the synthesis of proteins and other vital biochemical processes.
Result of Action
The result of the compound’s action is the inhibition of DNA replication and transcription, which can lead to the suppression of protein synthesis and other vital cellular processes . This can have therapeutic implications, particularly in the treatment of diseases like cancer .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s effectiveness as a photocatalyst can be affected by the presence of light Moreover, the compound’s stability could be influenced by factors such as temperature, pH, and the presence of other chemicals in the environment
Biochemical Analysis
Biochemical Properties
The compound 3,6-Bis(dimethylamino)-9-mesityl-10-methylacridin-10-ium bromide has been found to interact with DNA via intercalation . This interaction is crucial in biochemical reactions, particularly in the context of DNA binding studies .
Cellular Effects
The effects of this compound on cells are largely related to its interactions with DNA . These interactions can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to DNA via intercalation . This binding can lead to changes in gene expression and can influence enzyme activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(dimethylamino)-9-mesityl-10-methylacridin-10-ium bromide typically involves multiple steps, starting from readily available precursors. One common method includes the alkylation of 3,6-bis(dimethylamino)acridine with mesityl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3,6-Bis(dimethylamino)-9-mesityl-10-methylacridin-10-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the acridinium core, leading to changes in its photophysical properties.
Substitution: The dimethylamino groups and mesityl substituent can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while reduction can produce dihydroacridine compounds .
Scientific Research Applications
3,6-Bis(dimethylamino)-9-mesityl-10-methylacridin-10-ium bromide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 9-Mesityl-3,6-di-tert-butyl-10-phenylacridinium tetrafluoroborate
- 9-Mesityl-10-methylacridinium tetrafluoroborate
- 2,7-Dimethyl-9-mesityl-10-methylacridinium tetrafluoroborate
Uniqueness
3,6-Bis(dimethylamino)-9-mesityl-10-methylacridin-10-ium bromide is unique due to its specific combination of dimethylamino groups and a mesityl substituent, which enhance its photophysical properties and make it a versatile photocatalyst. Its ability to intercalate with DNA and generate ROS upon light irradiation distinguishes it from other acridinium derivatives .
Properties
IUPAC Name |
3-N,3-N,6-N,6-N,10-pentamethyl-9-(2,4,6-trimethylphenyl)acridin-10-ium-3,6-diamine;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N3.BrH/c1-17-13-18(2)26(19(3)14-17)27-22-11-9-20(28(4)5)15-24(22)30(8)25-16-21(29(6)7)10-12-23(25)27;/h9-16H,1-8H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNBHVXYTKBPFC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=C3C=CC(=CC3=[N+](C4=C2C=CC(=C4)N(C)C)C)N(C)C)C.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
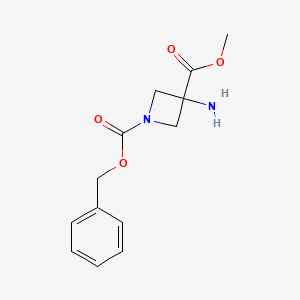
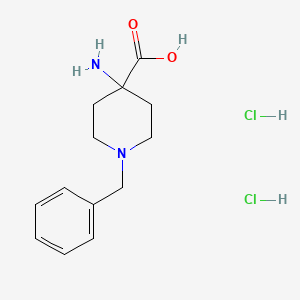
![Octahydrofuro[3,4-b]pyridine hydrochloride](/img/structure/B6297499.png)
![1-(1,3-Dioxoisoindolin-2-yl) 3-methyl bicyclo[1.1.1]pentane-1,3-dicarboxylate](/img/structure/B6297510.png)
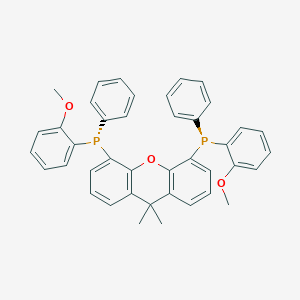

![8-Bromo-5-chloro-7-methylimidazo[1,2-c]pyrimidine](/img/structure/B6297538.png)
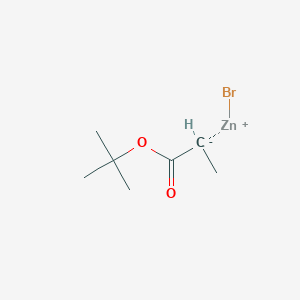


![tert-butyl cis-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylate](/img/structure/B6297579.png)
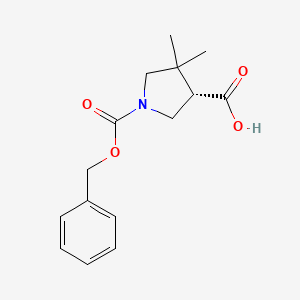
![(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride](/img/structure/B6297590.png)
